molecular formula C16H16O2 B1313625 (2,5-Dimethylphenyl)(4-methoxyphenyl)methanone CAS No. 22996-47-0

(2,5-Dimethylphenyl)(4-methoxyphenyl)methanone

Cat. No. B1313625
CAS RN: 22996-47-0
M. Wt: 240.3 g/mol
InChI Key: QJPUOXHTQDDVNG-UHFFFAOYSA-N
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Description

“(2,5-Dimethylphenyl)(4-methoxyphenyl)methanone” is a chemical compound with the molecular formula C16H16O2 and a molecular weight of 240.3 g/mol. It is a solid substance .


Molecular Structure Analysis

The molecular structure of “(2,5-Dimethylphenyl)(4-methoxyphenyl)methanone” consists of two phenyl rings (one of which is dimethylated and the other methoxylated) attached to a methanone group . For more detailed structural information, it would be beneficial to refer to a crystallography or spectroscopy study.


Physical And Chemical Properties Analysis

“(2,5-Dimethylphenyl)(4-methoxyphenyl)methanone” is a solid substance . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.

Scientific Research Applications

Photoremovable Protecting Group

(2,5-Dimethylphenyl)(4-methoxyphenyl)methanone derivatives, such as 2,5-dimethylphenacyl esters, have been studied extensively as photoremovable protecting groups for carboxylic acids and phosphates. These compounds can release the corresponding acids upon irradiation with nearly quantitative isolated yields. This characteristic makes them suitable for applications in organic synthesis and biochemistry, particularly for creating "caged compounds" in biochemical research (Zabadal et al., 2001), (Klán et al., 2002).

Synthesis of Xanthones and Related Compounds

The compound has been used as a precursor in the synthesis of xanthones and related products. In a specific example, reaction with ceric ammonium nitrate yielded various products like 2,3-dimethoxy-9H-xanthen-9-one, showing its potential in chemical synthesis (Johnson et al., 2010).

Spectroscopic and Electrochemical Properties

Derivatives of (2,5-Dimethylphenyl)(4-methoxyphenyl)methanone exhibit solvatochromic behavior and interesting acid-base properties. These compounds have been used to study spectroscopic and electrochemical properties, serving as indicators due to their characteristic visible absorptions (Sarma et al., 2007).

Synthesis of Heterocyclic Compounds

The compound has been involved in the synthesis of various heterocyclic compounds, demonstrating its utility in organic chemistry and pharmaceuticals. For instance, its reaction with N,N-dimethylformamide dimethyl acetal led to the creation of different heterocycles, including isoflavones and other diaryl-substituted compounds (Moskvina et al., 2015).

properties

IUPAC Name

(2,5-dimethylphenyl)-(4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-11-4-5-12(2)15(10-11)16(17)13-6-8-14(18-3)9-7-13/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJPUOXHTQDDVNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80449736
Record name (2,5-Dimethylphenyl)(4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80449736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,5-Dimethylphenyl)(4-methoxyphenyl)methanone

CAS RN

22996-47-0
Record name (2,5-Dimethylphenyl)(4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80449736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
RG Kinney - 2020 - search.proquest.com
Friedel-Crafts acylations represent one of the most heavily utilized platforms for the synthesis of ketones from aromatic hydrocarbons. This reaction is dependent upon the availability of …
Number of citations: 2 search.proquest.com
T Levesque - 2020 - escholarship.mcgill.ca
Palladium-catalyzed CH functionalization reactions offer an efficient platform to generate carbon-carbon and carbon-heteroatom bonds directly from hydrocarbon substrates. However, …
Number of citations: 3 escholarship.mcgill.ca

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